molecular formula C24H12F34O4 B12670250 Tetratriacontafluoro-10,13,16,19-tetraoxaoctacosadiene CAS No. 84029-54-9

Tetratriacontafluoro-10,13,16,19-tetraoxaoctacosadiene

Cat. No.: B12670250
CAS No.: 84029-54-9
M. Wt: 1010.3 g/mol
InChI Key: HFBWKQAPVODCQP-VQHVLOKHSA-N
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Description

Tetratriacontafluoro-10,13,16,19-tetraoxaoctacosadiene: is a fluorinated organic compound with the chemical formula C24H12F34O4 . This compound is notable for its high fluorine content, which imparts unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetratriacontafluoro-10,13,16,19-tetraoxaoctacosadiene typically involves multiple steps, including the introduction of fluorine atoms and the formation of the diene structure. The exact synthetic routes and reaction conditions can vary, but they generally involve:

    Fluorination: Introduction of fluorine atoms using reagents such as or like .

    Formation of Diene Structure: This step involves the formation of the diene structure through or .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve:

    Batch Processing: Controlled addition of reagents and careful monitoring of reaction conditions.

    Continuous Flow Systems: Use of continuous flow reactors to enhance reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

Tetratriacontafluoro-10,13,16,19-tetraoxaoctacosadiene undergoes various types of chemical reactions, including:

    Oxidation: Reaction with oxidizing agents such as or .

    Reduction: Reaction with reducing agents like or .

    Substitution: Halogenation or other substitution reactions using reagents like or .

Common Reagents and Conditions

    Oxidation: Typically carried out in acidic or basic conditions with oxidizing agents.

    Reduction: Performed in anhydrous conditions to prevent side reactions.

    Substitution: Conducted under controlled temperatures to ensure selective substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of or .

    Reduction: Formation of or .

    Substitution: Formation of .

Scientific Research Applications

Tetratriacontafluoro-10,13,16,19-tetraoxaoctacosadiene has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated organic molecules.

    Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in diagnostic imaging.

    Industry: Utilized in the production of high-performance materials, such as and .

Mechanism of Action

The mechanism of action of tetratriacontafluoro-10,13,16,19-tetraoxaoctacosadiene involves its interaction with molecular targets and pathways. The high fluorine content allows it to:

    Interact with Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Alter Membrane Properties: Incorporate into cell membranes, affecting their fluidity and permeability.

    Modulate Signaling Pathways: Influence cellular signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Tetratriacontafluoro-10,13,16,19-tetraoxaoctacosadiene can be compared with other similar compounds, such as:

    Perfluorooctanoic Acid (PFOA): Another fluorinated compound with different applications and properties.

    Polytetrafluoroethylene (PTFE): A widely used fluoropolymer with distinct physical and chemical characteristics.

    Hexafluoropropylene (HFP): A fluorinated monomer used in the production of fluoropolymers.

Uniqueness

The uniqueness of this compound lies in its specific structure and high fluorine content, which confer unique reactivity and stability. This makes it valuable for specialized applications in research and industry.

Properties

CAS No.

84029-54-9

Molecular Formula

C24H12F34O4

Molecular Weight

1010.3 g/mol

IUPAC Name

(3E)-1,1,2,3,4,5,5,6,6,7,7,8,8,9,9-pentadecafluoro-9-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4-heptafluorononoxy)ethoxy]ethoxy]ethoxy]nona-1,3-diene

InChI

InChI=1S/C24H12F34O4/c1-2-3-4-5-6(25)11(31,32)14(37,38)17(43,44)59-19(47,48)21(51,52)61-23(55,56)24(57,58)62-22(53,54)20(49,50)60-18(45,46)16(41,42)15(39,40)13(35,36)12(33,34)9(28)7(26)8(27)10(29)30/h6H,2-5H2,1H3/b9-7+

InChI Key

HFBWKQAPVODCQP-VQHVLOKHSA-N

Isomeric SMILES

CCCCCC(C(C(C(OC(C(OC(C(OC(C(OC(C(C(C(C(/C(=C(/C(=C(F)F)F)\F)/F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F

Canonical SMILES

CCCCCC(C(C(C(OC(C(OC(C(OC(C(OC(C(C(C(C(C(=C(C(=C(F)F)F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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